Trifluoromethyl-Driven Lipophilicity and Predicted Physicochemical Property Differentiation vs. Des-CF₃ Analog
The 4-trifluoromethyl substituent on the benzothiazole ring of CAS 1396629-58-5 increases lipophilicity by approximately +1.0 to +1.5 logP units relative to the des‑trifluoromethyl analog 1-(benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate, a well-documented effect of CF₃ introduction in heterocyclic systems [1]. Predicted physical properties for the target compound include density 1.57 ± 0.1 g/cm³ at 20 °C, boiling point 500.1 ± 60.0 °C, and pKa 1.78 ± 0.10 [2]. Molecular weight is 380.3 Da vs. an estimated ~297 Da for the des‑CF₃ analog (C₁₅H₁₂N₄O₂S). These differences directly impact chromatographic retention, solubility, and CNS permeability parameters relevant to PDE10A drug discovery programs.
| Evidence Dimension | Predicted cLogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | cLogP ~3.5 (estimated from trifluoromethyl-benzothiazole-azetidine scaffold; predicted density 1.57 g/cm³, pKa 1.78, BP 500.1 °C) [2] |
| Comparator Or Baseline | Des-CF₃ analog: cLogP ~2.0–2.4 (estimated for benzothiazole-azetidine-pyrazine scaffold without CF₃); MW ~297 Da |
| Quantified Difference | Δ cLogP ≈ +1.0 to +1.5; Δ MW ≈ +83 Da |
| Conditions | Predicted values from ACD/Labs PhysChem module via Kuujia database; calculated at 20 °C, 760 Torr [2] |
Why This Matters
The +1.0–1.5 logP increase shifts the compound from a suboptimal CNS multiparameter optimization (MPO) space toward the desirable range for blood-brain barrier penetration, a critical requirement for PDE10A-targeted schizophrenia therapeutics.
- [1] Swallow S. Fluorine in Medicinal Chemistry. Prog Med Chem. 2015;54:65-133. Chapter reviewing CF₃ effects on logP in drug-like molecules. View Source
- [2] Kuujia.com. 1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl pyrazine-2-carboxylate – Physicochemical properties and vendor data. Accessed 2026. View Source
